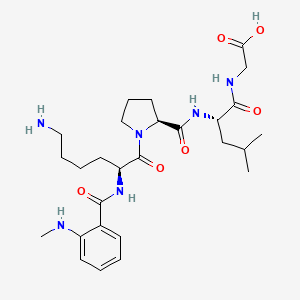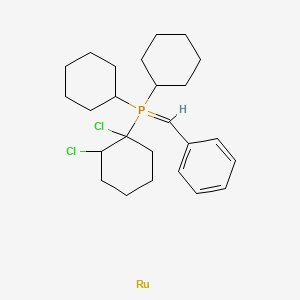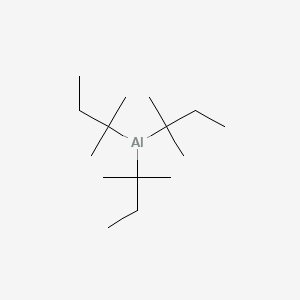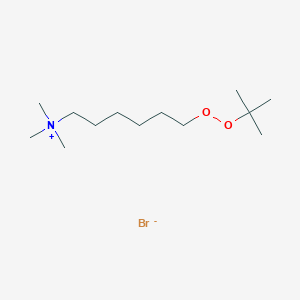![molecular formula C19H21ClSi B12580569 Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 596098-31-6](/img/structure/B12580569.png)
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is a chemical compound known for its unique structure and properties It contains a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic moiety derived from naphthalene and cyclohexadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a suitable naphthalene derivative with a silicon-containing reagent. One common method involves the use of chlorodimethylsilane as the silicon source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The organic moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanol, siloxane, or silazane derivatives.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Applications De Recherche Scientifique
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the design of silicon-based drugs and biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its organic moiety. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(dimethyl){[(1R)-1-(phenyl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Chloro(dimethyl){[(1R)-1-(anthracen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Chloro(dimethyl){[(1R)-1-(biphenyl-4-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
Uniqueness
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
596098-31-6 |
|---|---|
Formule moléculaire |
C19H21ClSi |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
chloro-dimethyl-[[(1R)-1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl]methyl]silane |
InChI |
InChI=1S/C19H21ClSi/c1-21(2,20)15-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h3-13H,14-15H2,1-2H3/t19-/m1/s1 |
Clé InChI |
HEMNZGUMFFDNNX-LJQANCHMSA-N |
SMILES isomérique |
C[Si](C)(C[C@@]1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
SMILES canonique |
C[Si](C)(CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)


![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)




